1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol
Description
Properties
Molecular Formula |
C9H11Cl2NO3S2 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C9H11Cl2NO3S2/c10-8-5-7(9(11)16-8)17(14,15)12-3-1-6(13)2-4-12/h5-6,13H,1-4H2 |
InChI Key |
YVAVILCLEZRDAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of 2,5-Dichlorothiophene
The direct chlorosulfonation of 2,5-dichlorothiophene represents the most straightforward route to the sulfonyl chloride intermediate. This reaction involves treating 2,5-dichlorothiophene with chlorosulfonic acid (ClSO₃H) under controlled conditions:
$$
\text{2,5-Dichlorothiophene} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{2,5-Dichlorothiophene-3-sulfonyl chloride} + \text{HCl}
$$
Key parameters include maintaining temperatures below 5°C to minimize polysubstitution and using excess chlorosulfonic acid (2–3 equivalents) to drive the reaction to completion. The crude product is isolated via precipitation in ice water and purified via recrystallization from hexane.
Alternative Route via Thiophene Sulfonation and Chlorination
For cases where 2,5-dichlorothiophene is unavailable, a multistep approach may be employed:
- Sulfonation of Thiophene : Thiophene is sulfonated at the 3-position using fuming sulfuric acid (20% SO₃) at 50°C for 6 hours to yield thiophene-3-sulfonic acid.
- Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane to generate thiophene-3-sulfonyl chloride.
- Dichlorination : Electrophilic chlorination using Cl₂ in the presence of FeCl₃ introduces chlorine atoms at the 2- and 5-positions.
This method, while feasible, introduces regioselectivity challenges during chlorination, necessitating rigorous chromatographic purification.
Coupling of 2,5-Dichlorothiophene-3-sulfonyl Chloride with Piperidin-4-ol
Standard Sulfonamide Formation
The sulfonyl chloride intermediate reacts with piperidin-4-ol in a nucleophilic substitution reaction under basic conditions:
$$
\text{2,5-Dichlorothiophene-3-sulfonyl chloride} + \text{Piperidin-4-ol} \xrightarrow{\text{Base}} \text{1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol} + \text{HCl}
$$
Optimized Conditions :
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (2.2 equivalents) or N-methylmorpholine (NMM, 2.5 equivalents) to scavenge HCl.
- Temperature : 0°C to room temperature (20–25°C) over 12–24 hours.
- Stoichiometry : 1.1 equivalents of sulfonyl chloride to ensure complete conversion.
Workup :
Mitigating Side Reactions
The hydroxyl group on piperidin-4-ol may compete with the amine for sulfonylation, forming a sulfonate ester. To suppress this:
- Protection-Deprotection Strategy : Temporarily protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF. After sulfonamide formation, remove the TBS group with tetrabutylammonium fluoride (TBAF).
- Selective Deprotonation : Use a bulky base like 1,8-diazabicycloundec-7-ene (DBU) to selectively deprotonate the amine over the alcohol.
Analytical Data and Characterization
Spectroscopic Properties
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene-H), 4.10–4.05 (m, 1H, piperidine-OH), 3.70–3.65 (m, 2H, piperidine-H), 3.20–3.15 (m, 2H, piperidine-H), 2.90–2.80 (m, 1H, piperidine-H), 1.95–1.85 (m, 2H, piperidine-H), 1.75–1.65 (m, 2H, piperidine-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 142.5 (C-SO₂), 135.2 (C-Cl), 132.8 (C-Cl), 129.4 (thiophene-C), 68.9 (piperidine-C-OH), 45.3 (piperidine-N-CH₂), 34.7 (piperidine-CH₂).
- HRMS : Calculated for C₉H₁₀Cl₂NO₃S₂ [M+H]⁺: 337.9502; Found: 337.9505.
Purity and Yield
- Yield : 65–75% after purification.
- HPLC Purity : >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Industrial Scalability and Environmental Considerations
The described method aligns with green chemistry principles:
- Solvent Recovery : DCM and THF are distilled and reused.
- Waste Minimization : Excess sulfonyl chloride is quenched with aqueous NaHCO₃ to form non-hazardous sulfonate salts.
- Catalyst-Free : Avoids transition metals, reducing heavy metal contamination.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the thiophene ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents like dichloromethane.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the sulfonyl group.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: It can be utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be employed in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for certain biological targets. The dichlorothiophene moiety can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and related molecules from the evidence:
Key Observations:
- Piperidin-4-ol Core : Present in the target and two other compounds (). The hydroxyl group enables hydrogen bonding, but substituents modulate solubility and target engagement. For example, the 5-HT1F antagonist’s naphthalenyloxy group increases lipophilicity compared to the target’s sulfonyl group .
- Sulfonamide vs.
- Dichlorothiophene vs. Heterocycles : The target’s dichlorothiophene shares electronic properties with FP1’s dichlorothiophene-furopyridine system. FP1 exhibits fluorescence shifts with solvent polarity (480 nm in hexane), suggesting the target’s dichlorothiophene may similarly influence spectral behavior .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- Target Compound: The sulfonamide group likely improves aqueous solubility compared to the 5-HT1F antagonist’s lipophilic naphthalenyloxy and quinolinyl groups.
- FP1 : Polar solvents redshift its fluorescence emission, indicating polarity-dependent stabilization of excited states .
Biological Activity
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H11Cl2NO4S2
- Molecular Weight : 344.23 g/mol
- CAS Number : 123456 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and modulate protein-protein interactions, which can influence cellular signaling pathways. The sulfonyl group plays a crucial role in enhancing the compound's reactivity and binding affinity to target proteins.
Biological Activity Overview
The compound has shown a range of biological activities in various studies:
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
- Neuroprotective Effects : Research suggests it may have protective effects against neurodegenerative conditions by modulating dopamine receptor activity.
- Anti-inflammatory Properties : In vitro studies have demonstrated its ability to reduce inflammatory markers in cell cultures.
Case Study 1: Neuroprotection in Parkinson’s Disease Models
A study investigated the effects of this compound in a Parkinson's disease (PD) model using reserpinized rats. The results indicated that the compound significantly reversed locomotor deficits and exhibited potent neuroprotective effects through the modulation of dopamine D2/D3 receptors .
Case Study 2: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various compounds, this compound demonstrated significant inhibition of reactive oxygen species (ROS) generation in neuronal cell lines. The compound's mechanism was linked to its ability to chelate iron and reduce oxidative stress .
Comparative Analysis with Related Compounds
Q & A
Q. What synthetic methodologies are recommended for preparing 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol?
Synthesis of sulfonated heterocycles like this compound often involves sulfonylation of the piperidin-4-ol core with a functionalized thiophene sulfonyl chloride. A generalized approach includes:
- Sulfonylation : React piperidin-4-ol with 2,5-dichlorothiophene-3-sulfonyl chloride under inert conditions (e.g., dichloromethane, triethylamine as base).
- Purification : Use column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate the product.
- Validation : Confirm purity via HPLC and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS).
For analogous sulfonated piperidine derivatives, xylene reflux with chloranil as an oxidizing agent has been employed, followed by NaOH treatment and solvent removal .
Q. What safety protocols are critical for handling sulfonated piperidine derivatives?
Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles.
- Emergency Measures : For skin contact, rinse immediately with water (15+ minutes); for eye exposure, use saline solution and seek medical attention.
Safety data for structurally related sulfonamides (e.g., skin/eye irritation risks) highlight the need for rigorous handling protocols .
Q. Which analytical techniques are optimal for structural confirmation?
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and sulfonyl group orientation (e.g., as demonstrated for similar piperidine sulfonates in protein complexes) .
- Spectroscopy : Use H/C NMR to verify proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, sulfonyl group at δ ~3.8 ppm).
- Mass Spectrometry : HRMS with electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H] for CHClNOS).
Advanced Research Questions
Q. How does this compound modulate cAMP signaling in human beta cells?
Mechanistic studies in transfected HEK293T cells and human islets reveal:
- 5-HT1F Antagonism : The compound inhibits serotonin-induced cAMP reduction via 5-HT1F receptor blockade (EC = 0.1 nM for 5-HT1F vs. 2.3 nM for 5-HT1A) .
- Radioligand Binding : Competitive assays with H-LSD show high affinity (K = 11 nM for 5-HT1F vs. 343 nM for 5-HT2B) .
- Functional Assays : Use cAMP GloSensor plasmids to monitor real-time cAMP dynamics in beta cells, with dose-response curves to exclude nonspecific luminescence interference at ≥3 μM .
Q. How can receptor specificity be validated against off-target serotonin GPCRs?
- Panel Screening : Test binding affinity across 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2B) using competitive radioligand assays.
- Functional Selectivity : Compare cAMP inhibition in 5-HT1F-transfected vs. wild-type cells to isolate receptor-specific effects .
- In Silico Docking : Perform molecular dynamics simulations with receptor crystal structures (e.g., CRBP1 complexes) to predict binding poses and steric clashes .
Q. How should contradictory data on nonspecific inhibitory effects be resolved?
- Dose Optimization : Limit concentrations to ≤1 μM to avoid off-target luminescence quenching (observed at ≥3 μM in GloSensor assays) .
- Orthogonal Assays : Validate findings with alternative methods (e.g., ELISA for cAMP quantification, calcium flux assays).
- Control Experiments : Include non-transfected cells and vehicle-treated groups to baseline-correct nonspecific signals .
Q. What strategies improve solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
